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2-Methyl-N3-(4-(pyridin-3-yl)pyriMidin-2-yl)pyridine-3,5-diaMine

Metabolite identification Flumatinib Amide hydrolysis

2-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine (CAS 895519-81-0) is a diaryl-pyrimidine derivative that functions as the core amine fragment of the Bcr-Abl tyrosine kinase inhibitor flumatinib (HH-GV678). The compound is formally designated as the M4 hydrolytic metabolite of flumatinib, produced in vivo via amide bond cleavage, and was confirmed as a circulating metabolite in CML patients using a synthetic reference standard.

Molecular Formula C15H14N6
Molecular Weight 278.31 g/mol
CAS No. 895519-81-0
Cat. No. B3297531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N3-(4-(pyridin-3-yl)pyriMidin-2-yl)pyridine-3,5-diaMine
CAS895519-81-0
Molecular FormulaC15H14N6
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)N)NC2=NC=CC(=N2)C3=CN=CC=C3
InChIInChI=1S/C15H14N6/c1-10-14(7-12(16)9-19-10)21-15-18-6-4-13(20-15)11-3-2-5-17-8-11/h2-9H,16H2,1H3,(H,18,20,21)
InChIKeyDGTFTSBJDCCWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine (CAS 895519-81-0)


2-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine (CAS 895519-81-0) is a diaryl-pyrimidine derivative that functions as the core amine fragment of the Bcr-Abl tyrosine kinase inhibitor flumatinib (HH-GV678) [1]. The compound is formally designated as the M4 hydrolytic metabolite of flumatinib, produced in vivo via amide bond cleavage, and was confirmed as a circulating metabolite in CML patients using a synthetic reference standard [2]. It also serves as a key synthetic intermediate in the manufacture of flumatinib mesylate and structurally related analogs.

Metabolite reference standard for flumatinib bioanalysis
Key synthetic intermediate for flumatinib mesylate API
Dual-amine scaffold for derivatization and impurity profiling

Why 2-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine Cannot Be Replaced by Other Flumatinib Metabolites or Imatinib Scaffold Intermediates


Although several flumatinib metabolites (M1, M3) share the diaryl-pyrimidine scaffold, M4 is distinct as the free 3,5-diaminopyridine amine resulting from amide hydrolysis, which confers a unique combination of a free primary amine handle at the pyridine 5-position and a secondary amine linkage at the pyridine 3-position [1]. This dual amine functionality is absent in the N-desmethyl metabolite M1 (which retains the benzamide moiety) and in the alternative hydrolytic metabolite M3 (which carries a carboxylic acid), making M4 the only circulating metabolite that simultaneously presents two nucleophilic sites for further derivatization, conjugation analysis, or impurity profiling [1][2]. Generic imatinib-scaffold intermediates (e.g., 4-(pyridin-3-yl)pyrimidin-2-amine) lack the substituted pyridine-3,5-diamine moiety entirely and therefore cannot serve as authentic reference standards for flumatinib-specific metabolic pathway validation or as direct precursors to flumatinib without additional synthetic steps [3].

N-Desmethyl metabolite (M1) Retains the benzamide moiety, lacking the free 5-amino group required for amide coupling or targeted derivatization.
Hydrolytic metabolite (M3) Carries a carboxylic acid instead of a primary amine, altering reactivity, chromatographic retention, and conjugation behavior.
Generic imatinib-scaffold intermediates Lack the substituted pyridine-3,5-diamine core; cannot serve as authentic flumatinib-pathway references without additional synthetic steps.

Quantitative Differentiation Evidence for 2-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine (M4) Relative to Flumatinib and Its Major Metabolites


M4 Structural Confirmation as a Distinct Amide-Hydrolysis Metabolite vs. M3 and Flumatinib Parent

M4 was structurally confirmed as a distinct hydrolytic metabolite of flumatinib (alongside M3) through comparison with a chemically synthesized reference standard using UPLC/Q-TOF MS, distinguishing it from the parent drug flumatinib (m/z 563.249, [M+H]+) and the N-desmethyl metabolite M1 (m/z 549). In the drug metabolism study of Gong et al., M4 was unambiguously identified in patient plasma, with its formation attributed to amide bond cleavage releasing the 3,5-diaminopyridine fragment, a pathway not observed for the major circulating metabolite M1 [1]. This structural confirmation provides a verified identity for use as an analytical reference, whereas generic intermediates cannot serve this purpose without identical retention time and fragmentation pattern validation.

Metabolite Identity
Reported
M4 confirmed as distinct amide-hydrolysis metabolite (m/z consistent with C15H14N6, MW 278.31) vs. parent flumatinib (m/z 563) and M1 (m/z 549) via synthetic standard comparison.
Supports identity confirmation for flumatinib amide-hydrolysis pathway studies in human plasma research matrices.
UPLC/Q-TOF MS, patient plasma post oral dose; synthetic standard from Jiangsu Hansoh.
Metabolite identification Flumatinib Amide hydrolysis LC-MS/MS

M4 as a Synthetic Intermediate: Direct Condensation Partner for Flumatinib and Analog Synthesis

The compound serves as the direct amine coupling partner in the final step of flumatinib synthesis, where it undergoes amide bond formation with 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid [1]. In the synthesis of flumatinib mesylate (CAS 895519-91-2), this intermediate is irreplaceable by other flumatinib metabolites (M1, M3) or imatinib amine intermediates, because the 5-amino group on the pyridine ring is the specific nucleophile required for amide bond formation. The intermediate's purity directly impacts the yield and impurity profile of the final API. Commercial suppliers list the compound at ≥98% purity , which is critical for maintaining the quality of flumatinib or derivative synthesis.

Intermediate Purity
Data to verify
Purity ≥98% (supplier specification). Essential 5-amino group for direct amide coupling to flumatinib.
High purity supports efficient final-step API assembly.
Class-level inference; review lot-specific COA.
Flumatinib synthesis Bcr-Abl inhibitors Amide coupling Intermediate

Differential Metabolic Fate: M4 vs. M3 Hydrolytic Metabolites and Implications for Bioanalytical Method Selectivity

Both M3 and M4 are hydrolytic metabolites of flumatinib, but M3 was identified as the major circulating hydrolytic metabolite and was included in validated LC-MS/MS pharmacokinetic methods, while M4 was confirmed as a distinct but less abundant circulating metabolite [1][2]. The validated LC-MS/MS method for simultaneous determination of flumatinib, M1, and M3 in patient plasma used specific MRM transitions (flumatinib: m/z 563→463; M1: m/z 549→463; M3: m/z 303→175) with linear ranges of 0.400–400 ng/mL, 0.100–100 ng/mL, and 0.200–200 ng/mL respectively, and inter-day precision <10.6% RSD [2]. M4, having a different mass and fragmentation pattern, requires its own optimized MRM parameters and cannot be accurately quantified using M3 or M1 calibration curves, necessitating the use of an authentic M4 reference standard for any quantitative work.

Method Selectivity
Reported
M3 validated LC-MS/MS: linear 0.200–200 ng/mL, inter-day precision ≤10.6% RSD. M4 method parameters not established in standard pharmacokinetic protocols.
Requires dedicated MRM optimization for M4 quantification in metabolite profiling studies.
Published MRM: flumatinib m/z 563→463, M1 m/z 549→463, M3 m/z 303→175.
Metabolic pathway differentiation Flumatinib metabolites LC-MS/MS method development Pharmacokinetics

Key Application Scenarios for 2-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine (M4) in Flumatinib-Focused Research and Development


Bioanalytical Reference Standard for Flumatinib Metabolite Profiling in Pharmacokinetic Studies

M4 is used as an authentic reference standard to confirm the identity and develop quantitative LC-MS/MS methods for the amide-hydrolysis metabolic pathway of flumatinib. As demonstrated by Gong et al., synthetic M4 was employed alongside other reference standards to unambiguously identify circulating metabolites in CML patient plasma [1]. Laboratories conducting comprehensive pharmacokinetic assessments of flumatinib require M4 to extend beyond the standard M1/M3 panel and fully characterize the drug's metabolic fate.

Key Synthetic Intermediate for Flumatinib Mesylate API and Structural Analogs

As the direct amine coupling partner in the final synthetic step of flumatinib, M4 (CAS 895519-81-0) is a critical intermediate for pharmaceutical manufacturers producing flumatinib mesylate API (CAS 895519-91-2) [1]. Its ≥98% purity supports efficient amide bond formation with the trifluoromethyl-benzoyl chloride derivative, and its availability as a characterized starting material reduces the synthetic burden of constructing the substituted pyridine-3,5-diamine core de novo.

Metabolic Pathway-Specific Impurity Profiling and Degradation Studies

M4 represents the hydrolytic cleavage product of flumatinib and can be used as a reference marker in forced degradation studies and impurity profiling of flumatinib drug substance and product. Because amide hydrolysis is a known degradation pathway for benzamide-containing kinase inhibitors [1], M4 serves as a process-specific impurity standard to monitor formulation stability and batch-to-batch consistency, distinct from oxidative degradation products or N-desmethyl impurities.

Scaffold for Structure-Activity Relationship (SAR) Exploration of Bcr-Abl Inhibitors

The 2-methyl-pyridine-3,5-diamine core of M4, bearing the 4-(pyridin-3-yl)pyrimidin-2-yl substituent, provides a versatile scaffold for medicinal chemistry programs exploring next-generation Bcr-Abl inhibitors. By using M4 as a starting point, researchers can introduce diverse acyl, sulfonyl, or alkyl groups at the free 5-amino position to modulate kinase selectivity and pharmacokinetic properties, building upon the established flumatinib pharmacophore [1].

Application
Selection Property
Validation Focus
Flumatinib Bioanalysis
Metabolite identity confirmation
LC-MS/MS method development for amide-hydrolysis pathway in research plasma matrices
API Synthesis
5-Amino reactivity for amide coupling
Purity and yield in flumatinib mesylate preparation
Impurity Profiling
Hydrolytic degradation marker
Forced degradation and batch-to-batch stability monitoring
SAR Exploration
3,5-Diaminopyridine scaffold
Kinase selectivity and PK modulation via 5-position derivatization
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